7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile
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Overview
Description
7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and diverse biological properties. This compound is part of the triazolopyrimidine family, which is known for its pharmaceutical relevance, including anti-parasitic, antimicrobial, anticancer, and antibiotic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile typically involves a one-pot reaction. One common method includes the reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of a base such as sodium hydroxide (NaOH) in ethanol under heating or ultrasonic irradiation . Another method utilizes cesium carbonate (Cs₂CO₃) as a catalyst in a three-component reaction .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and reaction efficiency. The use of environmentally friendly catalysts, such as dicationic molten salts, has been explored to achieve high yields and operational simplicity .
Chemical Reactions Analysis
Types of Reactions
7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can form condensed heterocycles through reactions with other aminoheterocycles.
Common Reagents and Conditions
Bases: Sodium hydroxide (NaOH), cesium carbonate (Cs₂CO₃)
Solvents: Ethanol, dicationic molten salts
Catalysts: Dicationic molten salts, ultrasound irradiation
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which have significant pharmaceutical applications .
Scientific Research Applications
7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and anti-parasitic activities.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for various enzymes and receptors, including JAK1, JAK2, and RORγt . These interactions lead to the modulation of biological pathways, resulting in its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with similar pharmacological properties.
Uniqueness
7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to form condensed heterocycles and its diverse range of applications make it a valuable compound in both research and industry .
Biological Activity
7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic implications.
- IUPAC Name : this compound
- CAS Number : 28524-64-3
- Molecular Formula : C6H4N6
- Molecular Weight : 160.14 g/mol
Synthesis
The compound can be synthesized through various methods, including one-pot reactions involving multiple components. For instance, a study detailed a three-component synthesis that yielded good results under specific conditions using NaOH as a catalyst .
Anticancer Activity
Research has shown that derivatives of 7-amino-[1,2,4]triazolo[4,3-a]pyrimidine exhibit potent antiproliferative effects against various cancer cell lines. One notable study reported the synthesis of several derivatives and their evaluation against A549 (lung), PC-3 (prostate), HCT116 (colon), MCF-7 (breast), and MDA-MB-231 (breast) cancer cells. The most active compound demonstrated IC50 values ranging from 0.16 to 0.70 μM across these cell lines .
Cell Line | IC50 (μM) |
---|---|
A549 | 0.16 |
PC-3 | 0.30 |
HCT116 | 0.51 |
MCF-7 | 0.30 |
MDA-MB-231 | 0.70 |
The mechanism of action appears to involve the inhibition of PLK1 (Polo-like kinase 1), which is crucial for cell division and proliferation. Further investigations revealed that these compounds could induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and inhibiting tumor cell migration .
Antiviral Activity
In addition to anticancer properties, certain derivatives have shown antiviral activity against SARS-CoV-2. In vitro studies indicated that compounds based on this scaffold exhibited lower IC50 values compared to standard treatments like Lopinavir, showcasing promising selectivity indices .
Compound | IC50 (μM) | Selectivity Index |
---|---|---|
7c | 1.2 | 71 |
7d | 2.34 | 130 |
Lopinavir | 5.246 | 8.57 |
Anti-inflammatory Activity
Other studies have highlighted the anti-inflammatory potential of related compounds within the triazolo-pyrimidine family. For example, specific derivatives demonstrated significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationships (SAR)
SAR studies have been pivotal in understanding how modifications to the triazolo-pyrimidine structure affect biological activity. The presence of electron-donating groups on the phenyl ring has been correlated with enhanced potency against both cancer and viral targets .
Case Studies
- Anticancer Mechanism Study : A derivative was shown to significantly inhibit the proliferation of A549 cells while inducing apoptosis through mitochondrial pathways.
- Antiviral Efficacy Study : Compounds were tested against SARS-CoV-2 main protease with promising results that suggest further development for therapeutic use.
Properties
CAS No. |
28524-59-6 |
---|---|
Molecular Formula |
C6H4N6 |
Molecular Weight |
160.14 g/mol |
IUPAC Name |
7-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C6H4N6/c7-1-4-2-12-3-9-11-6(12)10-5(4)8/h2-3H,(H2,8,10,11) |
InChI Key |
QUGGYGUNIQTSCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC2=NN=CN21)N)C#N |
Origin of Product |
United States |
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